molecular formula C10H15ClN2O B1520370 2-amino-N-(3-ethylphenyl)acetamide hydrochloride CAS No. 1235440-53-5

2-amino-N-(3-ethylphenyl)acetamide hydrochloride

Cat. No.: B1520370
CAS No.: 1235440-53-5
M. Wt: 214.69 g/mol
InChI Key: OQRNMZSXDVGVGW-UHFFFAOYSA-N
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Description

2-amino-N-(3-ethylphenyl)acetamide hydrochloride (CAS 1235440-53-5) is a small molecule compound belonging to the 2-amino-N-phenylacetamide class, which has been identified as a promising chemotype for investigating Slack potassium channels . Slack (KNa1.1, Slo2.2), encoded by the KCNT1 gene, is a sodium-activated potassium channel that plays a critical role in regulating neuronal excitability . Gain-of-function mutations in the KCNT1 gene are associated with severe and often treatment-resistant forms of childhood epilepsy, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) and Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . This compound series, exemplified by the high-throughput screening hit VU0606170, functions as an inhibitor of the Slack channel, offering a valuable tool for structure-activity relationship (SAR) studies . Research indicates that this chemotype modulates Slack function through a mechanism distinct from simple pore blockade, with some analogs demonstrating a unique profile that can switch between weak activation and inhibition . Its attractive selectivity profile against other Slo channel family members and its ability to decrease firing rates in overexcited neuronal cultures make it a crucial compound for probing the biology of KNa channels and for the potential development of novel therapeutics for KCNT1-linked epileptic disorders . The product is provided for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(3-ethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRNMZSXDVGVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-53-5
Record name Acetamide, 2-amino-N-(3-ethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-Amino-N-(3-ethylphenyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an acetamide derivative, featuring an amino group and an ethyl-substituted phenyl moiety. Its chemical structure can be represented as follows:

C11H15ClN2O\text{C}_11\text{H}_{15}\text{ClN}_2\text{O}

This structure is significant as it influences the compound's interactions with biological targets.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in neurotransmitter regulation, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter implicated in cognitive functions and neuromuscular transmission.

  • Butyrylcholinesterase (BChE) : Studies have shown that compounds similar to this compound exhibit significant inhibitory activity against BChE, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Acetylcholinesterase (AChE) : The compound's structural similarity to known AChE inhibitors suggests it may also exhibit competitive inhibition properties, enhancing acetylcholine levels at synapses .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that modifications to the acetamide structure could enhance cytotoxicity against pancreatic cancer cells, with some derivatives showing GI50 values as low as 3.1 µM .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/GI50 Value (µM)Reference
BChE InhibitionBChENot specified
AChE InhibitionAChENot specified
CytotoxicityMCF-7 (Breast Cancer)3.1
CytotoxicityU87 (Glioblastoma)19

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Variations in substituents on the phenyl ring can lead to derivatives with enhanced biological activities, indicating a structure-activity relationship (SAR) that merits further exploration.

Future Directions

Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
  • Clinical Trials : To assess its potential as a therapeutic agent in treating neurodegenerative diseases and cancers.

Scientific Research Applications

Biochemical Applications

2.1 Enzyme Interaction Studies
The compound interacts with various enzymes, influencing their activity and metabolic pathways. Research indicates that it can act as an enzyme inhibitor or activator, thereby affecting cellular metabolism and signaling pathways.

2.2 Antimicrobial Properties
Studies have shown that 2-amino-N-(3-ethylphenyl)acetamide hydrochloride exhibits antimicrobial activity against several bacterial strains. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays, which demonstrated significant antibacterial effects .

2.3 Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed its potential to inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines using MTT assays, showing promising results in reducing cell viability .

Pharmacological Applications

3.1 Drug Development
The compound is being explored as a potential pharmaceutical agent due to its ability to modulate biological pathways. It has been investigated for its role in treating conditions such as pain and inflammation through its interaction with specific receptors .

3.2 Molecular Hybridization
Molecular hybridization techniques have been utilized to combine this compound with other pharmacophores, enhancing its therapeutic potential against diseases like cancer and viral infections .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsShowed significant antibacterial effects with MIC values indicating potency against Gram-positive bacteria .
Anticancer Activity AssessmentInvestigate effects on cancer cell linesReduced cell viability in HepG2 cells with IC50 values indicating moderate to high efficacy .
Enzyme Interaction AnalysisDetermine effects on metabolic pathwaysDemonstrated modulation of enzyme activity, influencing cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituents on the phenyl ring and acetamide backbone critically influence physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-Amino-N-(1,2-diphenylethyl)acetamide HCl 1,2-Diphenylethyl C16H17ClN2O ~296.8 NMDA receptor antagonist; anticonvulsant
2-Amino-N-(2,6-dimethylphenyl)acetamide HCl 2,6-Dimethyl C10H15ClN2O 214.69 Versatile reagent in organic synthesis
2-Amino-N-(4-iodophenyl)acetamide HCl 4-Iodo C8H10ClIN2O 312.54 Potential radiopharmaceutical applications
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl C4H7F3N2O·HCl 184.57 Intermediate in agrochemical synthesis
2-Chloro-N-(3-methylphenyl)acetamide 3-Methyl C9H10ClNO 183.63 Crystallographic studies; hydrogen bonding patterns

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoroethyl in ) increase metabolic stability but may reduce solubility.
  • Halogen Substituents (e.g., iodine in ) are leveraged for radiopharmaceutical labeling or enhanced receptor binding.
  • Alkyl Groups (e.g., ethyl or methyl) influence lipophilicity and blood-brain barrier penetration, as seen in anticonvulsants like FPL 13950 .

Pharmacological and Functional Comparisons

a) Anticonvulsant and Neuroprotective Agents
  • FPL 13950 (2-amino-N-(1,2-diphenylethyl)acetamide HCl): Exhibits potent anticonvulsant activity in rodent models, with weak NMDA receptor antagonism. Its brain uptake index (BUI) is 51%, and it metabolizes to FPL12495, a pharmacologically active amine .
  • Remacemide Hydrochloride : Structurally similar to FPL 13950, with a BUI of 51% and metabolite FPL12495 (BUI: 130%). It undergoes hydrolysis at the blood-brain barrier, enhancing neuroprotective effects .
b) Cardiovascular and Local Anesthetics
  • Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide): Inhibits sodium channels for local anesthesia (Molecular Weight: 234.34 g/mol) .
  • Midodrine Hydrochloride (α1-adrenergic agonist): Used for hypotension, demonstrating how acetamide derivatives can target vascular receptors .

Physicochemical and Crystallographic Insights

  • Crystal Packing and Hydrogen Bonding :
    • In 2-chloro-N-(3-methylphenyl)acetamide, dual intermolecular N–H⋯O hydrogen bonds form infinite chains, influencing solubility and stability .
    • Substituent orientation (syn vs. anti) affects molecular conformation. For example, the N–H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, whereas in nitro-substituted analogues, it adopts an anti conformation .

Preparation Methods

Preparation of 2-Bromo-N-(3-ethylphenyl)-3,3-dimethylpropionamide Intermediate

A relevant synthetic intermediate related to the target compound is 2-bromo-N-(3-ethylphenyl)-3,3-dimethylpropionamide, which can be prepared as follows:

  • Meta-toluidine (3-ethyl aniline analog) is reacted with a brominated acrylic acid derivative under basic conditions (KHCO3 in water and THF solvent).
  • The reaction is conducted at room temperature and then heated to 60-65°C for several hours.
  • After gradual addition of the brominated compound, the mixture is stirred further, followed by evaporation of the solvent.
  • Treatment of the residue with methanolic sodium methoxide yields the desired amide intermediate with approximately 57% yield.

This intermediate can be further manipulated to introduce the amino group and form the target acetamide.

Amide Bond Formation via Coupling Reaction

The core acetamide structure is formed by coupling the amino-substituted phenyl derivative with an acetic acid or acyl chloride derivative:

  • The amino group on the substituted phenyl ring reacts with 2-aminoacetic acid or its derivatives.
  • The coupling is facilitated by catalysts or coupling agents (e.g., carbodiimides or acid chlorides) in suitable organic solvents.
  • The reaction conditions are optimized to maximize yield and purity while minimizing side reactions.

Catalytic Hydrogenation for Amino Group Reduction

In related synthetic schemes (notably for structurally similar compounds), catalytic hydrogenation is employed to reduce nitro groups to amino groups on the aromatic ring:

  • The nitrophenylethylamine intermediate is hydrogenated using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
  • This step converts the nitro group to an amino group, enabling further coupling reactions.

While this exact step may vary for this compound, it is a common method to access the amino-substituted intermediates necessary for the final compound.

Formation of Hydrochloride Salt

The free base form of 2-amino-N-(3-ethylphenyl)acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid:

  • The compound is dissolved in an appropriate solvent (e.g., ethanol or ether).
  • HCl gas or aqueous hydrochloric acid is introduced to precipitate or crystallize the hydrochloride salt.
  • This salt form improves the compound's stability, handling, and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Formation of brominated amide Meta-toluidine, KHCO3, THF, brominated acrylic acid 2-bromo-N-(3-ethylphenyl)-3,3-dimethylpropionamide ~57% yield
2 Catalytic hydrogenation Pd/C catalyst, H2 gas, organic solvent Amino-substituted phenyl intermediate Common reduction method
3 Amide bond formation Amino intermediate + acetic acid derivative, coupling agent 2-amino-N-(3-ethylphenyl)acetamide (free base) Reaction conditions optimized
4 Hydrochloride salt formation HCl gas or aqueous HCl, solvent This compound Improved stability and solubility

Research Findings and Analysis

  • The synthesis often begins with substituted anilines such as meta-toluidine or 3-ethylphenylamine, which are readily available or synthesized via nitration/reduction sequences.
  • The use of brominated acrylic acid derivatives allows for introduction of reactive sites for subsequent nucleophilic substitution or amide bond formation.
  • Catalytic hydrogenation using Pd/C is a reliable method to convert nitro groups to amino groups, critical for the formation of the target compound.
  • The final hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced physicochemical properties.
  • Reaction yields and purity depend heavily on solvent choice, temperature control, and purification methods such as recrystallization or chromatography.

Q & A

Basic: What are the optimal synthetic routes for 2-amino-N-(3-ethylphenyl)acetamide hydrochloride, and how can purity be maximized?

Answer:
The synthesis of this compound typically involves multi-step reactions. For example, a related compound (AZD8931) was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with 2-chloro-N-methylacetamide as a key intermediate, achieving a low overall yield of 2–5% . To optimize purity:

  • Stepwise purification : Use column chromatography after each step to isolate intermediates.
  • Acid-base extraction : Leverage the hydrochloride salt formation (e.g., reacting the free base with HCl) to improve crystallinity and reduce impurities .
  • Quality control : Employ HPLC (>98% purity threshold) and NMR to confirm structural integrity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify the aromatic proton environment (e.g., 3-ethylphenyl group) and acetamide backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 253.12 for C₁₀H₁₅ClN₂O) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hydrochloride salt decomposition profiles .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Experimental design : Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values in kinase inhibition assays could stem from varying ATP concentrations .
  • Structural analogs : Compare with derivatives like 2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, which shares a similar acetamide core but exhibits altered solubility and target affinity .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies .

Advanced: What computational strategies are effective for predicting reaction pathways or optimizing synthesis?

Answer:
Modern approaches include:

  • Quantum chemical calculations : Employ density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Reaction path algorithms : Tools like ICReDD’s path-searching methods integrate computational and experimental data to prioritize high-yield routes .
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents or catalysts for acetamide bond formation .

Advanced: How does the hydrochloride salt form influence the compound’s pharmacokinetic properties?

Answer:
The hydrochloride salt enhances:

  • Solubility : Increased aqueous solubility (critical for in vivo studies) due to ionic dissociation .
  • Bioavailability : Improved absorption in physiological pH environments compared to the free base .
  • Stability : Reduced hygroscopicity, minimizing degradation during storage .
    Validation : Compare pharmacokinetic profiles (e.g., plasma half-life) of the salt vs. free base using LC-MS/MS .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

Answer:
For SAR analysis:

  • Scaffold diversification : Synthesize analogs with substitutions on the phenyl ring (e.g., 3-ethyl vs. 3-fluoro groups) and measure changes in target binding .
  • Crystallography : Resolve X-ray structures of the compound bound to enzymes (e.g., kinases) to identify critical hydrogen bonds or steric clashes .
  • Free-energy perturbation (FEP) : Computational simulations to predict binding affinity changes upon structural modifications .

Advanced: How can environmental and safety risks be mitigated during large-scale synthesis?

Answer:

  • Green chemistry : Replace chlorinated solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) .
  • Waste management : Neutralize acidic byproducts (e.g., excess HCl) with sodium bicarbonate before disposal .
  • Toxicity screening : Use in silico tools (e.g., EPA’s ToxCast) to predict ecotoxicological risks of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-amino-N-(3-ethylphenyl)acetamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.